1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-11-5-3-10-9(11)12-4-2-7(6-12)8(13)14;/h3,5,7H,2,4,6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZGCUFXRPZBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the formation of the imidazole and pyrrolidine rings followed by their coupling. Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines . For the pyrrolidine ring, methods such as cyclization of amino ketones or amino nitriles are employed .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Both the imidazole and pyrrolidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
Interaction Studies
Research indicates that 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride may interact with specific receptors or enzymes, influencing various biological pathways related to disease states. Preliminary studies have shown its potential binding affinity to biological targets, which is crucial for drug development efforts aimed at treating conditions like cancer and infectious diseases.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties, showing promising results against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests that it may inhibit bacterial DNA gyrase, a critical enzyme in bacterial replication, thereby demonstrating potential as a broad-spectrum antibacterial agent .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step organic synthesis techniques, which can be optimized to enhance yield and purity. Structural modifications can be made to improve its pharmacokinetic properties while maintaining or enhancing its biological activity .
Several studies have focused on the synthesis and application of this compound:
Case Study 1: Antimicrobial Evaluation
A study demonstrated the antimicrobial efficacy of derivatives based on the imidazole-pyrrolidine structure, showing significant activity against resistant bacterial strains. The findings suggested that modifications in the side chains could enhance potency and selectivity against specific pathogens .
Case Study 2: Binding Affinity Studies
Research involving binding affinity assays indicated that the compound interacts with specific enzyme targets, which could lead to the development of novel therapeutic agents aimed at diseases linked to enzyme dysfunctions. These studies are essential for elucidating the mechanisms through which this compound exerts its effects .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally analogous molecules from Enamine Ltd.
Comparative Structural Analysis
Key Differences and Implications
In contrast, pyridine (in 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride) is aromatic and planar, favoring π-π stacking but reducing flexibility . The cyclobutane ring in 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid introduces steric strain, which may affect stability or reactivity compared to the more relaxed pyrrolidine system .
Substituents and Functional Groups: The 1-methylimidazol-2-yl group in the target compound differs from the imidazol-1-yl group in the pyridine analog, altering electronic and steric profiles. The methyl group may enhance lipophilicity or modulate metabolic stability .
Solubility and Salt Forms: Both hydrochlorides (target compound and pyridine analog) likely exhibit improved aqueous solubility compared to the non-salt cyclobutane derivative. This property is critical for bioavailability in drug development .
Purity and Availability
- The target compound is supplied at unspecified purity, while Enamine Ltd. compounds are listed at 95% purity . This difference may influence experimental reproducibility in research settings.
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, interaction studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClN3O2, with a molecular weight of 231.68 g/mol. The compound features a pyrrolidine ring substituted with an imidazole group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include the use of protecting groups to stabilize reactive intermediates. The synthetic routes can vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various pyrrolidine derivatives, including this compound. Although specific data on this compound's antimicrobial activity is limited, structural analogs have demonstrated significant antibacterial and antifungal properties against various pathogens.
For instance, a study examining monomeric alkaloids found that compounds similar in structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antiviral Activity
Research has indicated that derivatives of pyrrolidine compounds possess antiviral properties. For example, certain β-amino acid heterocycles have shown activity against viruses such as HSV-1 and VSV (vesicular stomatitis virus) in vitro. While specific data on this compound remains sparse, its structural similarities suggest potential antiviral activity that warrants further investigation .
Interaction Studies
Interaction studies have focused on understanding how this compound binds to various biological targets. Preliminary data suggest it may interact with specific receptors or enzymes involved in disease pathways, influencing their activity and offering therapeutic potential. These studies are crucial for determining its applications in drug development .
Case Study: Antibacterial Activity
In a comparative study involving pyrrolidine derivatives, researchers tested several compounds for their antibacterial efficacy. The study revealed that compounds similar to this compound exhibited varying degrees of effectiveness against common bacterial strains. The findings highlighted the importance of structural modifications in enhancing biological activity.
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.005 | E. coli |
| Compound B | 0.010 | S. aureus |
| This compound | TBD | TBD |
Q & A
Q. What are the recommended spectroscopic techniques for verifying the structural integrity and purity of this compound?
Answer: To confirm structural identity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the imidazole and pyrrolidine ring systems, as well as substituent positions.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% recommended for research-grade material) and detecting impurities, especially hydrolyzed or oxidized byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid (-COOH) and hydrochloride salt formation.
For hygroscopic compounds, ensure samples are analyzed immediately after preparation or stored in anhydrous conditions to avoid degradation .
Q. How should researchers address stability and storage challenges for this compound?
Answer: Stability studies indicate that imidazole derivatives are prone to hydrolysis and oxidation. Best practices include:
- Storage : In airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid repeated freeze-thaw cycles.
- Desiccation : Use silica gel or molecular sieves in storage vials to mitigate hygroscopicity .
- Shelf Life : Monitor via periodic HPLC analysis; discard if purity drops below 95% .
- Handling : Conduct experiments in a dry glovebox or under nitrogen flow for moisture-sensitive reactions .
Q. What synthetic routes are feasible for producing this compound in high yield?
Answer: A multi-step synthesis is typically required:
Imidazole Ring Formation : Condensation of 1-methylimidazole-2-carbaldehyde with pyrrolidine derivatives, followed by cyclization.
Carboxylic Acid Functionalization : Introduce the carboxylic acid group via hydrolysis of a nitrile intermediate or carboxylation using CO2 under high pressure.
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol.
Optimization Tips :
- Use computational reaction path search methods (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction conditions for this compound?
Answer: Computational strategies include:
- Reaction Mechanism Elucidation : Quantum chemical calculations (e.g., DFT) to map energy profiles and identify rate-limiting steps .
- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity.
- Catalyst Design : Machine learning models trained on imidazole synthesis datasets to propose novel catalysts or ligands.
- In Silico Stability Analysis : Molecular dynamics simulations to assess degradation pathways under varying pH and temperature conditions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer: Contradictions often arise from variability in:
- Compound Purity : Strictly enforce HPLC purity standards (>98%) and validate via independent assays (e.g., LC-MS).
- Experimental Design : Use standardized protocols (e.g., OECD guidelines) for bioactivity assays.
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, solvent residuals) .
- Meta-Analysis : Aggregate data from multiple studies using Bayesian inference to identify trends obscured by small sample sizes .
Q. What methodologies are recommended for studying pH-dependent reactivity of this compound?
Answer:
- Controlled pH Experiments : Use buffered solutions (e.g., phosphate, acetate) across a pH range (2–12) to monitor structural stability via UV-Vis spectroscopy or NMR.
- Kinetic Studies : Track degradation rates using HPLC at intervals, fitting data to pseudo-first-order models.
- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior under acidic/alkaline conditions.
- DoE Approach : A factorial design to evaluate interactions between pH, temperature, and ionic strength .
Q. What are the best practices for scaling up synthesis from lab to pilot plant?
Answer:
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect impurities during scale-up.
- Safety Protocols : Conduct hazard assessments (e.g., HAZOP) for exothermic reactions; reference safety data sheets for handling imidazole derivatives .
- Waste Management : Follow ISO/IEC 17043 standards for disposal of halogenated byproducts .
Q. How can researchers validate the biological target engagement of this compound?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.
- X-ray Crystallography : Resolve co-crystal structures to confirm binding site interactions.
- CRISPR-Cas9 Knockout Models : Validate target specificity using cell lines with gene knockouts.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
